aminopurvalanol A

Description

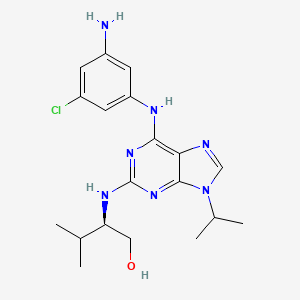

casein kinase I alpha inhibitor; structure in first source

Properties

IUPAC Name |

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMROQQYRRQPDL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944705 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220792-57-4 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminopurvalanol A: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] This purine derivative has been instrumental in the study of cell cycle regulation and has demonstrated potential as an anti-cancer agent. Its mechanism of action primarily involves the competitive inhibition of ATP binding to the kinase domain of specific CDKs, leading to cell cycle arrest, and at higher concentrations, the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its biological effects through the potent and selective inhibition of several key cyclin-dependent kinases. It acts as a competitive inhibitor, targeting the ATP-binding pocket of these kinases. By occupying this site, this compound prevents the phosphorylation of downstream substrates that are crucial for cell cycle progression.

The primary targets of this compound are the CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 complexes.[2][3] Inhibition of these complexes disrupts the normal progression of the cell cycle, particularly at the G2/M phase transition.[1]

Quantitative Data: Inhibitory Potency and Cellular Effects

The efficacy of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against specific CDKs and its effects on cellular processes.

| Target Enzyme/Process | IC50 Value | Reference(s) |

| cdk1/cyclin B | 33 nM | [2][3] |

| cdk2/cyclin A | 33 nM | [2][3] |

| cdk2/cyclin E | 28 nM | [2][3] |

| cdk5/p35 | 20 nM | [2][3] |

| ERK1 | 12.0 µM | [3][4][5] |

| ERK2 | 3.1 µM | [3][4][5] |

| Cell Cycle Arrest (G2/M) | 1.25 µM | [3][4][5] |

Downstream Cellular Consequences

Cell Cycle Arrest

The primary cellular response to this compound treatment is a robust arrest in the G2/M phase of the cell cycle.[1][3] This is a direct consequence of the inhibition of CDK1/cyclin B, a key regulator of the G2 to M phase transition. At a concentration of 5 µM, this compound has been shown to increase the population of cells with a 4N DNA content as early as 8 hours after treatment.[1]

Induction of Apoptosis

At higher concentrations (typically >10 µM), this compound can induce apoptosis.[4][5] Treatment with 40 µM of this compound leads to cellular fragmentation and an irregular DNA distribution, which are characteristic features of apoptotic cell death.[1]

Effects on Actin Polymerization in Specialized Cells

In a notable departure from its primary mechanism in somatic cell cycle regulation, this compound has been shown to inhibit the fertilizing ability of boar spermatozoa. This effect is attributed to the negative regulation of capacitation-dependent actin polymerization, highlighting a specialized role for CDKs or related kinases in sperm function.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC50 value of this compound against a specific CDK.

Materials:

-

Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)

-

Kinase substrate (e.g., Histone H1)

-

This compound stock solution

-

Kinase assay buffer

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the recombinant CDK/cyclin complex, and the kinase substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis induced by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound or a vehicle control.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of the cell cycle and a lead compound in the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, centered on the potent inhibition of key cyclin-dependent kinases, provides a clear rationale for its observed biological effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other CDK inhibitors in both basic research and drug development settings.

References

- 1. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.lih.lu [researchportal.lih.lu]

- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Aminopurvalanol A: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase inhibitor selectivity profile of Aminopurvalanol A, a potent, cell-permeable purine derivative. It is designed to serve as a comprehensive resource, detailing the compound's inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within critical cellular signaling pathways.

Kinase Inhibitor Selectivity Profile

This compound is a competitive inhibitor of cyclin-dependent kinases (CDKs) that demonstrates high potency for specific CDK complexes.[1][2] Its selectivity has been characterized against a panel of kinases, revealing a distinct profile with nanomolar affinity for key cell cycle regulators. The compound is significantly more selective for CDKs over other kinase families, such as MAP kinases (ERK1/2), with selectivity ratios exceeding 3,000-fold against many other protein kinases.[3][4]

The quantitative inhibitory activity of this compound is summarized below.

| Kinase Target | Complex | IC₅₀ (nM) | Notes |

| CDK1 | Cyclin B | 33 | Potent inhibition of the key mitotic kinase.[1][2][5] |

| CDK2 | Cyclin A | 33 | Strong inhibition of S-phase progression kinase.[1][2][5] |

| CDK2 | Cyclin E | 28 | Potent inhibition of G1/S transition kinase.[1][2][5] |

| CDK5 | p35 | 20 | The most potently inhibited CDK complex.[1][2][5] |

| ERK2 | - | 3,100 | ~100-fold less potent inhibition compared to CDKs.[3][4][5] |

| ERK1 | - | 12,000 | ~375-fold less potent inhibition compared to CDKs.[3][4][5] |

| Other Kinases | - | >100,000 | Exhibits high selectivity over a broad range of other kinases.[2][3][4] |

Visualized Experimental and Signaling Frameworks

To contextualize the data, the following diagrams illustrate the typical workflow for inhibitor profiling and the relevant biological pathway targeted by this compound.

References

- 1. This compound | CDK | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 5. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]

Aminopurvalanol A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopurvalanol A is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. Its discovery through the screening of a 2,6,9-trisubstituted purine library marked a significant advancement in the development of targeted cancer therapeutics. This technical guide provides an in-depth overview of the discovery, a detailed examination of its synthesis, a summary of its biological activity with quantitative data, and a visualization of its mechanism of action. The information presented is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and medicinal chemistry.

Discovery

This compound was identified from a combinatorial library of 2,6,9-trisubstituted purines, which were synthesized and screened for their ability to inhibit cyclin-dependent kinase (CDK) activity.[1] The development of these purine libraries was a strategic effort to create a versatile source of small molecules that could target the ATP-binding pocket of various kinases, given the central role of purine scaffolds in endogenous ligands like ATP.[1]

The screening process involved evaluating the synthesized compounds for their inhibitory effects on key cell cycle kinases, such as CDK1 and CDK2, as well as their impact on the proliferation of cancer cell lines. Through iterative synthesis and structure-activity relationship (SAR) studies, guided by co-crystal structures of CDK-inhibitor complexes, lead compounds were optimized for potency and selectivity.[1] this compound emerged from this rigorous screening and optimization process as a highly potent CDK inhibitor.

Synthesis

The synthesis of this compound, a 2,6,9-trisubstituted purine, is based on a convergent synthetic strategy that allows for the diversification of substituents at the C2, C6, and N9 positions of the purine core. A general and representative synthetic scheme is outlined below, based on methodologies reported for the synthesis of such purine libraries.

Experimental Protocol: General Synthesis of 2,6,9-Trisubstituted Purines

The synthesis commences with a commercially available purine scaffold, which is sequentially functionalized. The following protocol is a representative example of the chemical transformations involved.

Step 1: N9-Alkylation of 2,6-Dichloropurine

-

To a solution of 2,6-dichloropurine in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃).

-

The desired alkylating agent (e.g., 2-bromopropane to introduce the isopropyl group at the N9 position) is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the N9-alkylated product.

Step 2: Selective C6-Amination

-

The N9-alkylated 2,6-dichloropurine is dissolved in a polar solvent like ethanol or isopropanol.

-

The desired amine for the C6 position (e.g., 3-amino-5-chloroaniline) is added to the solution, often in the presence of a mild base such as triethylamine (TEA) to scavenge the HCl generated.

-

The reaction is heated to reflux for several hours until the starting material is consumed.

-

The product is then isolated by cooling the reaction mixture to induce precipitation, followed by filtration.

Step 3: C2-Amination

-

The resulting 2-chloro-6-amino-9-alkylpurine is suspended in a suitable solvent, often a high-boiling alcohol.

-

The amine for the C2 position (e.g., (R)-2-amino-3-methyl-1-butanol) is added in excess.

-

The mixture is heated at a high temperature, often in a sealed vessel, to drive the nucleophilic aromatic substitution at the C2 position.

-

After the reaction is complete, the product is purified using chromatographic techniques, such as column chromatography, to yield the final 2,6,9-trisubstituted purine, this compound.

Biological Activity and Quantitative Data

This compound is a potent, cell-permeable inhibitor of several cyclin-dependent kinases.[2][3] Its inhibitory activity is most pronounced against CDKs involved in the G2/M phase transition of the cell cycle.[3]

| Target | IC₅₀ (nM) | Reference |

| cdk1/cyclin B | 20 - 35 | [2] |

| cdk2/cyclin A | 33 | |

| cdk2/cyclin E | 28 | |

| cdk5/p35 | 20 |

| Other Kinase Targets | IC₅₀ (µM) | Reference |

| ERK1 | 12.0 | [2] |

| ERK2 | 3.1 | [2] |

| Cellular Effects | IC₅₀ (µM) | Reference |

| G2/M Cell Cycle Arrest | 1.25 | [2] |

At higher concentrations (>10 µM), this compound has been shown to induce apoptosis.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of cyclin-dependent kinases. This inhibition prevents the phosphorylation of key substrate proteins that are necessary for cell cycle progression, particularly through the G2/M checkpoint.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Synthetic pathway of this compound.

References

Aminopurvalanol A: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopurvalanol A is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth overview of its biological activity, mechanism of action, and functional effects in cellular and biochemical systems. Quantitative data on its inhibitory potency are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its molecular interactions and cellular consequences. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

This compound is a purine derivative that has emerged as a significant tool for studying the roles of cyclin-dependent kinases in various biological processes, most notably cell cycle regulation and apoptosis. Its selectivity and potency make it a subject of interest in the development of anti-cancer therapeutics. This guide will delve into the core aspects of this compound's biological profile.

Biological Activity and Target Profile

This compound is a competitive inhibitor of the ATP-binding site of several CDKs. Its primary targets are the key regulators of cell cycle progression. The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high potency for specific CDK-cyclin complexes.

Data Presentation: Inhibitory Activity of this compound

| Target Kinase/Complex | IC50 (nM) | Reference(s) |

| Cdk1/cyclin B | 33 | [1] |

| Cdk2/cyclin A | 33 | [1] |

| Cdk2/cyclin E | 28 | [1] |

| Cdk5/p35 | 20 | [1] |

| ERK1 | 12,000 | [1][2] |

| ERK2 | 3,100 | [1][2] |

Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases. The data highlights the potent and selective inhibition of CDKs over ERK kinases.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the active site of CDKs. This mode of action is facilitated by the structural similarity of its purine scaffold to the adenine ring of ATP.

Structural Basis of Inhibition

While the crystal structure of this compound in complex with a CDK is not directly available, the structure of the closely related compound, purvalanol B, with CDK2 provides significant insights. The purine ring of the inhibitor occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase. The substituents on the purine ring extend into hydrophobic pockets, further stabilizing the interaction and contributing to its potency and selectivity.

Caption: Competitive inhibition of ATP binding to the CDK active site by this compound.

Cellular Functions and Effects

The inhibition of CDKs by this compound leads to distinct cellular outcomes, primarily related to cell cycle progression and apoptosis.

Cell Cycle Arrest

By inhibiting Cdk1/cyclin B, a key driver of the G2 to M phase transition, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][2] This effect is dose-dependent, with significant G2 arrest observed at micromolar concentrations.

Induction of Apoptosis

At higher concentrations, prolonged inhibition of essential CDKs by this compound triggers the intrinsic apoptotic pathway. This is characterized by cellular fragmentation and the appearance of an irregular DNA distribution.

Other Biological Activities

This compound has also been shown to inhibit the fertilizing ability of sperm by interfering with capacitation-dependent actin polymerization.

Caption: Cellular consequences of this compound-mediated CDK inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro CDK Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 of this compound against Cdk1/cyclin B.

Materials:

-

Active Cdk1/cyclin B enzyme

-

Histone H1 (substrate)

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

Phosphocellulose paper

-

Phosphoric acid solution (1%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, active Cdk1/cyclin B enzyme, and Histone H1 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 8, 16, 24 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and PI staining.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Add additional Annexin V binding buffer to each sample.

-

Analyze the samples on a flow cytometer immediately.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: General experimental workflow for cellular assays with this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of cyclin-dependent kinases in cellular processes. Its potent and selective inhibitory activity against key cell cycle CDKs makes it an important tool in cancer research and a potential lead compound for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Aminopurvalanol A: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| Cdk1/cyclin B | 33 |

| Cdk2/cyclin A | 33 |

| Cdk2/cyclin E | 28 |

| Cdk5/p35 | 20 |

| ERK1 | 12,000 |

| ERK2 | 3,100 |

Table 2: Cellular Effects of this compound in Cancer Cells

| Effect | Cell Line | IC₅₀ (µM) | Reference |

| G2/M Cell Cycle Arrest | Human U937 Leukemia | 1.25 | |

| Apoptosis Induction | Human U937 Leukemia | >10 |

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments to validate the targets of this compound in cancer cells.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of purified CDK complexes.

Materials:

-

Purified active CDK/cyclin complexes (e.g., Cdk1/cyclin B, Cdk2/cyclin A)

-

Histone H1 (as a substrate)

-

This compound

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the purified CDK/cyclin complex, Histone H1, and the desired concentration of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into Histone H1 using a phosphorimager.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol detects apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine and loss of membrane integrity.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Western Blotting for CDK Pathway Proteins

This protocol is used to assess the effect of this compound on the protein levels and phosphorylation status of key components of the CDK signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies against CDK1, CDK2, Cyclin B1, Cyclin A, phospho-Rb, total Rb, etc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with this compound.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in SDS loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for its target validation.

The Role of Aminopurvalanol A in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] By targeting the core machinery of the cell cycle, this compound has demonstrated the ability to induce cell cycle arrest and, at higher concentrations, trigger apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Cyclin-Dependent Kinase Inhibition

This compound exerts its primary biological effects by competitively inhibiting the ATP-binding site of various cyclin-dependent kinases.[3] This inhibition disrupts the normal progression of the cell cycle, leading to arrest at the G2/M phase.[2][4] At sustained and higher concentrations, this cell cycle disruption culminates in the activation of apoptotic pathways.

Quantitative Data on Kinase Inhibition and Cell Cycle Arrest

The efficacy of this compound as a CDK inhibitor and an inducer of cell cycle arrest is demonstrated by its low half-maximal inhibitory concentrations (IC50).

| Target | IC50 (nM) | Reference(s) |

| Cdk1/cyclin B | 33 | |

| Cdk2/cyclin A | 33 | |

| Cdk2/cyclin E | 28 | |

| Cdk5/p35 | 20 | |

| Cellular Effect | IC50 | |

| G2/M Phase Cell Cycle Arrest | 1.25 µM |

Induction of Apoptosis by this compound

While lower concentrations of this compound primarily induce cell cycle arrest, concentrations exceeding 10 µM have been shown to actively trigger apoptosis. At 40 µM, treatment for 8 hours leads to cellular fragmentation and an irregular DNA distribution, which are characteristic features of an apoptotic cell population.[2]

Signaling Pathways Implicated in this compound-Induced Apoptosis

The pro-apoptotic activity of this compound is mediated through the modulation of several key signaling pathways.

A critical mechanism by which this compound promotes apoptosis is through the downregulation of key anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. By inhibiting CDKs, this compound disrupts the cellular machinery responsible for maintaining the stability of proteins like Mcl-1, Bcl-2, and Bcl-xL.

The inhibition of CDK1 by this compound has been shown to prevent the phosphorylation of Mcl-1, a modification that normally protects it from degradation.[1] This leads to the proteasome-dependent destruction of Mcl-1, thereby lowering the threshold for apoptosis induction.[1][5] Similarly, the expression of Bcl-2 and Bcl-xL has been observed to decrease following treatment with purvalanol A.[6]

References

- 1. embopress.org [embopress.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CDK | TargetMol [targetmol.com]

- 4. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Aminopurvalanol A: A Technical Guide for Studying Cyclin-Dependent Kinase Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a member of the purine-derived inhibitor family, it serves as a critical chemical tool for dissecting the complex roles of CDKs in cell cycle regulation, differentiation, and apoptosis.[1][3] Its ability to competitively inhibit the ATP-binding site of key CDK complexes allows for the precise interrogation of cellular pathways governed by these kinases.[2][4] This guide provides a comprehensive overview of this compound, including its inhibitory profile, its effects on cellular processes, and detailed methodologies for its application in research.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the active site of various CDK/cyclin complexes.[2][4] By occupying the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby halting the signaling cascades that drive cell cycle progression. Its high affinity and selectivity for specific CDKs, particularly CDK1, CDK2, and CDK5, make it a valuable tool for studying their distinct and overlapping functions.[2][3][5][6][7] The compound exhibits significantly lower potency against other kinase families, underscoring its utility for targeted CDK pathway investigation.[3][7]

Quantitative Data and Inhibitory Profile

The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize its inhibitory concentrations (IC50) against key kinases and its impact on cellular functions.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase Complex | IC50 Value (nM) |

|---|---|

| CDK1 / Cyclin B | 33[2][5][6] |

| CDK2 / Cyclin A | 33[2][5][6] |

| CDK2 / Cyclin E | 28[2][5][6] |

| CDK5 / p35 | 20[2][5][6] |

| ERK1 | 12,000[3][5][6][7] |

Table 2: Cellular Effects of this compound

| Cellular Effect | Effective Concentration (IC50) | Key Observations |

|---|---|---|

| G2/M Phase Cell Cycle Arrest | 1.25 µM[3][5][6][7] | Induces a significant increase in the population of cells with 4N DNA content.[1] |

| Induction of Apoptosis | >10 µM[3][7] | At higher concentrations (e.g., 40 µM), leads to cellular fragmentation characteristic of apoptosis.[1] |

Signaling Pathway Analysis

This compound primarily exerts its effects by inhibiting CDKs that are crucial for cell cycle transitions. The diagram below illustrates the major cell cycle phases and the points of intervention by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these based on their specific cell lines and experimental conditions.

5.1 In Vitro Kinase Inhibition Assay This assay quantifies the direct inhibitory effect of this compound on purified CDK activity.

-

Reaction Preparation: In a microplate well, combine a reaction buffer, purified active kinase (e.g., CDK2/Cyclin A), and a known concentration of a suitable substrate (e.g., Histone H1).

-

Inhibitor Addition: Add this compound across a range of concentrations to different wells. Include a DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP). Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detection: Spot the reaction mixture onto phosphocellulose paper or run on an SDS-PAGE gel. Quantify the incorporation of the phosphate group into the substrate via autoradiography or scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

5.2 Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge to pellet the cells.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates arrest at this phase.[1]

5.3 Apoptosis Assay using Annexin V/PI Staining This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations expected to induce apoptosis (e.g., >10 µM) for a set time period.

-

Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the samples immediately by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

Experimental Workflow Visualization

The logical workflow for characterizing a potential CDK inhibitor like this compound is depicted below.

Conclusion

This compound is a cornerstone chemical probe for investigating CDK-dependent cellular processes. Its well-characterized inhibitory profile against key cell cycle kinases, combined with its cell permeability, enables detailed studies of cell cycle checkpoints, apoptosis induction, and other CDK-regulated pathways. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of cell cycle control in both normal physiology and disease states like cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDK | TargetMol [targetmol.com]

- 3. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]

- 6. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]

- 7. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for Aminopurvalanol A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Aminopurvalanol A is a potent and cell-permeable inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development.[1][2][3] This document provides detailed application notes, experimental protocols, and key data for the use of this compound in cell culture experiments.

This compound selectively targets several key regulators of the cell cycle. It competitively inhibits CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 complexes.[2] This inhibition leads to cell cycle arrest, primarily at the G2/M phase transition, and can induce apoptosis at higher concentrations.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases and its effects on cellular processes.

| Target/Process | IC50 Value | Cell Line/System | Reference |

| Cdk1/cyclin B | 33 nM | In vitro kinase assay | |

| Cdk2/cyclin A | 33 nM | In vitro kinase assay | |

| Cdk2/cyclin E | 28 nM | In vitro kinase assay | |

| Cdk5/p35 | 20 nM | In vitro kinase assay | |

| ERK1 | 12.0 µM | In vitro kinase assay | [5][6] |

| ERK2 | 3.1 µM | In vitro kinase assay | [5][6] |

| G2/M Cell Cycle Arrest | 1.25 µM | Not specified | [4][5][6] |

| Apoptosis Induction | >10 µM | Not specified | [4][5][6] |

Signaling Pathway Inhibition by this compound

This compound primarily exerts its effects by inhibiting CDKs, which are crucial for cell cycle progression. The following diagram illustrates the key signaling pathways affected by this inhibitor.

Caption: Mechanism of action of this compound on cell cycle progression.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines a typical workflow for analyzing the effects of this compound on the cell cycle.

Caption: Workflow for cell cycle analysis using this compound.

Detailed Experimental Protocol: Cell Cycle Arrest Assay

This protocol provides a method for inducing and analyzing cell cycle arrest in a human cancer cell line (e.g., U937 leukemic cells) using this compound.

1. Materials and Reagents

-

This compound (MW: 403.9 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human U937 leukemic cells (or other suitable cancer cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge tubes

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

2. Preparation of this compound Stock Solution

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.04 mg of this compound in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1]

3. Cell Culture and Seeding

-

Culture U937 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/mL).

-

Incubate the cells for 24 hours before treatment.

4. Treatment with this compound

-

Prepare working solutions of this compound in complete cell culture medium. For example, to achieve final concentrations of 5 µM and 40 µM, dilute the 10 mM stock solution accordingly.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for 8 hours.[1] Other time points (e.g., 24 hours) can also be tested.

5. Cell Harvesting and Fixation

-

After the incubation period, collect the cells (including any floating cells) and transfer them to centrifuge tubes.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of ice-cold PBS.

-

While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

6. Propidium Iodide Staining and Flow Cytometry

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry.

7. Expected Results

-

Treatment with 5 µM this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[1]

-

Treatment with 40 µM this compound may lead to an increase in the sub-G1 population, which is indicative of apoptosis.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDK | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Aminopurvalanol A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). By targeting the ATP-binding pocket of CDKs, particularly CDK1, CDK2, and CDK5, this compound effectively disrupts the cell cycle, primarily causing an arrest at the G2/M phase. This targeted inhibition ultimately leads to the induction of apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in cancer cell line research.

Data Presentation: Efficacy of this compound

The optimal concentration of this compound is highly dependent on the specific cancer cell line and the intended biological endpoint (e.g., cell cycle arrest vs. apoptosis). The following tables summarize the inhibitory concentrations (IC50) for enzymatic activity and growth inhibition (GI50) in various cancer cell lines.

Table 1: this compound Kinase Inhibitory Concentrations (IC50)

| Target Kinase | IC50 (nM) |

| CDK1/Cyclin B | 33 |

| CDK2/Cyclin A | 33 |

| CDK2/Cyclin E | 28 |

| CDK5/p35 | 20 |

| ERK1 | 12,000 |

| ERK2 | 3,100 |

Data sourced from Abcam and R&D Systems.

Table 2: this compound Growth Inhibitory Concentrations (GI50) in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| IGROV1 | Ovarian Cancer | 470 |

| SR | Leukemia | 420 |

| NCI-H522 | Lung Cancer | 1,000 |

| KM12 | Colon Cancer | 30 |

Data sourced from Cayman Chemical.

Note: For inducing G2/M phase cell cycle arrest, an IC50 of 1.25 µM has been reported. Apoptosis is typically induced at concentrations greater than 10 µM. In human U937 leukemic cells, treatment with 5 µM for 8 hours resulted in G2 phase arrest, while 40 µM triggered apoptosis.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Inhibition of CDK1/Cyclin B by this compound leading to G2/M arrest.

Experimental Workflow

Caption: General workflow for determining the optimal concentration of this compound.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 100 µM is recommended.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, and 10 µM) and a vehicle control.

-

Incubate for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the apoptotic and necrotic cell populations following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at concentrations expected to induce apoptosis (e.g., 10 µM, 20 µM, and 40 µM) and a vehicle control.

-

Incubate for a suitable duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells.

-

Centrifuge the cells and wash the pellet twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Conclusion

This compound is a valuable tool for studying the role of CDKs in cancer cell proliferation and for exploring novel therapeutic strategies. The optimal concentration and experimental conditions should be empirically determined for each cancer cell line. The protocols provided herein offer a robust framework for investigating the cellular effects of this compound.

Application Notes and Protocols for Aminopurvalanol A Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, and CDK5, which are key regulators of the cell cycle. By inhibiting these kinases, this compound effectively arrests the cell cycle at the G2/M transition phase and can induce apoptosis at higher concentrations.[1] These properties make it a valuable tool in cancer research and drug development for studying cell cycle regulation and inducing cell death in cancer cells.

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Data Presentation

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Weight | 403.91 g/mol | [2][4] |

| Molecular Formula | C₁₉H₂₆ClN₇O | [4] |

| CAS Number | 220792-57-4 | [4] |

| Purity | >98% | [4] |

| Solubility in DMSO | Up to 100 mM | [4][5] |

| Solubility in Ethanol | Up to 50 mM | [4][5] |

| Appearance | Solid | [4][5] |

| Storage (Solid) | Store at +4°C for up to 12 months | [4][5] |

| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |

Signaling Pathway

This compound exerts its biological effects by inhibiting cyclin-dependent kinases, which are central to the progression of the cell cycle. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of CDK1 and CDK2 by this compound, leading to G2/M cell cycle arrest.

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, water bath sonicator preferred)

-

Calibrated pipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.

-

Pre-use Preparation:

-

Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

-

Ensure that the DMSO is of high purity and anhydrous, as moisture can affect the solubility and stability of the compound.[2]

-

-

Calculation:

-

To prepare a 10 mM stock solution, the required amount of this compound needs to be calculated. The molecular weight of this compound is 403.91 g/mol .

-

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 403.91 g/mol = 0.0040391 g

-

Mass (mg) = 4.0391 mg

-

-

-

Dissolution:

-

Carefully weigh out approximately 4.04 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.

-

-

Aiding Dissolution (if necessary):

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[3]

-

Alternatively, gentle warming of the solution to 37°C can aid dissolution. Avoid excessive heat.

-

-

Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

-

Experimental Workflow

The following diagram outlines the workflow for preparing the this compound stock solution.

Caption: Workflow for the preparation of an this compound stock solution in DMSO.

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CDK | TargetMol [targetmol.com]

- 4. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]

- 5. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]

Application Notes and Protocols for Aminopurvalanol A in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of CDKs, leading to cell cycle arrest, predominantly at the G2/M phase transition, and in some cases, induction of apoptosis.[1][3][5] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development. Western blotting is a crucial technique to elucidate the effects of this compound on specific protein expression and phosphorylation states within relevant signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in Western blot experiments.

Mechanism of Action

This compound exhibits high potency against several CDK complexes, which are key regulators of cell cycle progression. By inhibiting these kinases, it disrupts the phosphorylation of downstream substrates essential for cell division. At higher concentrations, this disruption can trigger programmed cell death.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is critical for designing experiments and interpreting results.

| Target Kinase | IC50 Value | Notes | Reference |

| Cdk1/cyclin B | 33 nM | Potent inhibition of a key mitotic kinase. | [5][6] |

| Cdk2/cyclin A | 33 nM | Strong inhibition of a kinase involved in S phase and G2/M transition. | [5][6] |

| Cdk2/cyclin E | 28 nM | Effective inhibition of a key regulator of the G1/S transition. | [5][6] |

| Cdk5/p35 | 20 nM | Potent inhibition of a kinase with roles in neuronal development and other cellular processes. | [2][5][6] |

| ERK1 | 12.0 µM | Off-target inhibition at higher concentrations. | [4][6] |

| ERK2 | 3.1 µM | Off-target inhibition at higher concentrations. | [4][6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following protocols provide a detailed methodology for a typical Western blot experiment to assess the effects of this compound on cultured cells.

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., HeLa, U937, or other cancer cell lines) in appropriate culture dishes or plates and grow to 70-80% confluency.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

-

Cell Treatment:

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Effective concentrations for inducing cell cycle arrest are typically in the range of 1-10 µM, while apoptosis may be observed at concentrations of 10-40 µM.[1][3]

-

A vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment should be included.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for a specified period. A common treatment time to observe effects on the cell cycle is 8-24 hours.[1][3]

-

II. Cell Lysis and Protein Quantification

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification:

-

Carefully transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a standard protein assay method (e.g., BCA or Bradford assay).

-

III. SDS-PAGE and Western Blotting

-

Sample Preparation:

-

Based on the protein quantification, normalize the protein concentration for all samples.

-

Mix the desired amount of protein (typically 20-40 µg per lane) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the prepared samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the proteins.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies to assess the effects of this compound include those targeting:

-

Phospho-Rb (a key substrate of CDK2/4/6)

-

Cyclin B1 (levels may change with G2/M arrest)

-

Cleaved PARP or Cleaved Caspase-3 (markers of apoptosis)

-

Total CDK1, CDK2

-

A loading control (e.g., β-actin, GAPDH, or tubulin)

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using a chemiluminescence imaging system or X-ray film.

-

-

Analysis:

-

Quantify the band intensities using appropriate software and normalize the protein of interest to the loading control.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on cell cycle progression.

Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for a Western blot experiment using this compound.

References

- 1. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Potent, Selective, and Cell Permeable Inhibitor of Cyclins/Cdk Complexes, Causes the Reduction of in Vitro Fertilizing Ability of Boar Spermatozoa, by Negatively Affecting the Capacitation-Dependent Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CDK | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Synchronization in G2/M Phase Using Aminopurvalanol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits high affinity for CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, and CDK5/p35 complexes, making it a valuable tool for studying cell cycle regulation. By inhibiting CDK1 (also known as CDC2), a key kinase that governs the transition from G2 to mitosis, this compound effectively arrests cells at the G2/M boundary. This property allows for the synchronization of cell populations in the G2/M phase, which is crucial for a variety of research applications, including the study of mitotic events, the efficacy of chemotherapeutic agents, and the molecular mechanisms of cell cycle checkpoints.

These application notes provide a detailed protocol for using this compound to synchronize mammalian cells in the G2/M phase, along with data presentation and visualizations to facilitate experimental design and interpretation.

Mechanism of Action: G2/M Arrest by CDK1 Inhibition

The cell cycle is a tightly regulated process, with checkpoints ensuring the proper sequence of events. The transition from the G2 phase to mitosis (M phase) is primarily controlled by the activation of the CDK1/Cyclin B complex. This compound exerts its cell cycle arrest effect by directly inhibiting the kinase activity of CDK1.

Signaling Pathway of this compound-induced G2/M Arrest

Caption: G2/M checkpoint regulation and the inhibitory action of this compound.

Data Presentation

The efficacy of this compound in inducing G2/M arrest is dependent on the cell line, concentration, and incubation time. Below is a summary of reported quantitative data.

Table 1: IC50 Values of this compound

| Target | IC50 |

| Cdk1/cyclin B | 33 nM |

| Cdk2/cyclin A | 33 nM |

| Cdk2/cyclin E | 28 nM |

| Cdk5/p35 | 20 nM |

| G2/M Arrest | 1.25 µM |

Data compiled from multiple sources.[2]

Table 2: Efficacy of this compound and Related Compounds in G2/M Arrest

| Compound | Cell Line | Concentration | Incubation Time | % of Cells in G2/M | Reference |

| This compound | Human U937 leukemia | 5 µM | 8 hours | Increased 4N DNA content | [1] |

| This compound | Human U937 leukemia | 40 µM | 8 hours | Apoptosis observed | [1] |

| Purvalanol A | Human Gastric Cancer MKN45 | 20 µM | Not Specified | Reduced fraction of cells in G2/M after radiation | [3] |

| Purvalanol A | Human Colon Cancer HT29 & SW480 | Not Specified | Not Specified | Strong G2/M arrest | [4] |

Experimental Protocols

This section provides a detailed protocol for synchronizing cells in the G2/M phase using this compound, followed by verification of cell cycle arrest using flow cytometry.

Materials

-

This compound (store stock solutions at -20°C or -80°C)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol 1: Synchronization of Suspension Cells (e.g., U937)

-

Cell Seeding: Seed human U937 leukemic cells at a density of 2-5 x 10^5 cells/mL in complete culture medium.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentration.

-

Treatment: Add this compound to the cell culture to a final concentration of 5 µM.[1] A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells for 8 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Harvesting: After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining and Analysis: Proceed to the "Verification of G2/M Arrest by Flow Cytometry" protocol.

Protocol 2: Synchronization of Adherent Cells (General Protocol)

-

Cell Seeding: Plate adherent cells (e.g., HeLa, HEK293T) in a culture dish or flask to achieve 50-60% confluency on the day of treatment.

-

Drug Preparation: Prepare this compound working solutions as described in Protocol 1.

-

Treatment: Remove the culture medium and add fresh medium containing this compound at the desired concentration (a titration from 1-10 µM is recommended for initial experiments). Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (a time-course experiment, e.g., 8, 12, 16, 24 hours, is recommended for optimization).

-

Harvesting:

-

Aspirate the medium.

-

Wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Washing and Fixation: Follow steps 6 and 7 from Protocol 1.

-

Staining and Analysis: Proceed to the "Verification of G2/M Arrest by Flow Cytometry" protocol.

Verification of G2/M Arrest by Flow Cytometry

-